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Compound of Interest

Compound Name: 2-Bromo-5-chloroterephthalic acid

Cat. No.: B1267085 Get Quote

An In-Depth Technical Guide to 2-Bromo-5-chloroterephthalic Acid: Synthesis, Properties,

and Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-bromo-5-chloroterephthalic
acid, a key chemical intermediate. Tailored for researchers, medicinal chemists, and materials

scientists, this document delves into the compound's nomenclature, physicochemical

properties, plausible synthetic routes, and established applications, with a focus on the

scientific rationale behind its use.

Core Compound Identification
The subject of this guide is a polysubstituted benzene dicarboxylic acid. Its nomenclature can

be approached in two ways: by treating benzene-1,4-dicarboxylic acid as the parent

(systematic IUPAC name) or by using its common name, terephthalic acid. Both naming

conventions are widely accepted in the scientific community.

Systematic IUPAC Name: 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid[1]

Common Name: 2-bromo-5-chloroterephthalic acid[2]

For clarity and precision, this guide will utilize both names where appropriate. The core

identifiers and properties are summarized in the tables below.

Table 1: Compound Identifiers
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Identifier Value Source

CAS Number 500550-60-7 [2]

Molecular Formula C₈H₄BrClO₄ [2]

Molecular Weight 279.47 g/mol [2]

Canonical SMILES
C1=C(C(=CC(=C1Cl)C(=O)O)

Br)C(=O)O
[2]

InChI Key
BMIBLGHQDGAWJD-

UHFFFAOYSA-N
[2]

Table 2: Physicochemical Properties
Property Value Source

Appearance White solid crystal [3]

Melting Point 250-253 °C [3]

Boiling Point
424.2 °C at 760 mmHg

(Predicted)
[3]

Density 1.959 g/cm³ (Predicted) [3]

Solubility
Soluble in water, ethanol, and

dimethylformamide (DMF).
[3]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 4 [2]

Synthesis Strategy: A Perspective on
Regiochemistry
The direct halogenation of terephthalic acid presents a significant regiochemical challenge. The

two carboxylic acid groups are strongly deactivating and meta-directing via resonance.

Therefore, achieving the specific 2,5-substitution pattern through sequential electrophilic
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aromatic substitution (bromination followed by chlorination) is inherently difficult and likely to

result in a mixture of isomers with low yields of the desired product.

A more robust and controllable synthetic strategy, as proposed here, involves building the

substitution pattern around a more accommodating starting material. The Sandmeyer reaction,

which transforms an amino group into a variety of functional groups (including halogens) via a

diazonium salt intermediate, offers superior regiochemical control.

Proposed Synthetic Workflow
A plausible multi-step synthesis starting from the commercially available 2-amino-5-

chlorotoluene is outlined below. This approach strategically installs the substituents in a

controlled manner.

2-Amino-5-chlorotoluene 2-Amino-5-chlorobenzoic acid

KMnO4, heat

2-Amino-5-chlorobenzoic acid

Diazonium Salt Intermediate

NaNO2, HBr, 0-5 °C

Diazonium Salt Intermediate

2-Bromo-5-chlorobenzoic acid

CuBr

2-Bromo-5-chlorobenzoic acid

2-Bromo-5-chloroterephthalic acid

Multi-step process
(e.g., formylation then oxidation)

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 2-bromo-5-chloroterephthalic acid.

Causality of Experimental Choices:

Step 1 (Oxidation): Starting with 2-amino-5-chlorotoluene allows the existing substituents to

direct the chemistry. The methyl group is oxidized to a carboxylic acid using a strong
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oxidizing agent like potassium permanganate (KMnO₄). The amino group remains, serving

as a handle for the next transformation.

Steps 2 & 3 (Sandmeyer Reaction): This classic transformation is the cornerstone of the

strategy. The primary amine is converted to a diazonium salt under cold conditions with

sodium nitrite and a strong acid (HBr is chosen to provide the bromide source). The

subsequent addition of a copper(I) bromide (CuBr) catalyst cleanly replaces the diazonium

group with a bromine atom, yielding 2-bromo-5-chlorobenzoic acid with high regioselectivity.

Step 4 (Introduction of Second Carboxyl Group): This final stage is the most complex and

would require further development. It involves introducing a second carbon functional group

para to the existing carboxylic acid. This could be achieved through various methods, such

as a Friedel-Crafts acylation or formylation followed by oxidation, although the deactivated

nature of the ring makes this a non-trivial step. This proposed route highlights a logical, albeit

challenging, pathway that prioritizes control over the final substitution pattern.

Applications in Drug Development and Materials
Science
While broadly classified as a versatile building block for pharmaceuticals and agrochemicals,

the most concretely documented application of 2-bromo-5-chloroterephthalic acid is in the

field of materials science, specifically in the synthesis of advanced fluorescent dyes.

Core Component in Si-Rhodamine Fluorescent Dyes
A key application involves its use as a precursor for novel silicon-rhodamine (Si-rhodamine)

fluorescent dyes.[4] In this context, the dicarboxylic acid is first converted into a more reactive

diacyl chloride. This intermediate is then reacted with other components to construct the

complex, rigid backbone of the dye.

2-Bromo-5-chloroterephthalic acid 2-Bromo-5-chloroterephthaloyl chloride

Oxalyl Chloride,
cat. DMF

Si-Rhodamine Dye Backbone

Acylation Reaction

Amine-functionalized
Pre-fluorophore

Acylation Reaction
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Caption: Workflow for the use of 2-bromo-5-chloroterephthalic acid in dye synthesis.

Rationale for Use:

Structural Rigidity: The benzene dicarboxylic acid core provides a rigid scaffold, which is

crucial for creating fluorophores with high quantum yields and photostability.

Bifunctional Reactivity: The two carboxylic acid groups allow for the symmetrical or

asymmetrical attachment of two other molecular fragments, enabling the construction of

complex dye architectures.

Tunable Properties: The bromo and chloro substituents offer sites for further functionalization

through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for fine-tuning the

electronic and photophysical properties (e.g., absorption/emission wavelengths, brightness)

of the final dye molecule.

This specific application demonstrates the compound's value in creating sophisticated probes

for advanced imaging techniques in biological research. The compound is also categorized as

a potential ligand for the synthesis of Metal-Organic Frameworks (MOFs), where its rigid

structure and functional groups could be used to build porous materials for gas storage or

catalysis.[5]

Experimental Protocols
The following protocols are provided for instructional purposes. The first is a validated

procedure from patent literature, while the second is a proposed method based on the

synthetic strategy discussed above. All work should be conducted in a well-ventilated fume

hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Bromo-5-chloroterephthaloyl
chloride (Validated)
This protocol is adapted from a patent describing the synthesis of a fluorescent dye

intermediate.[4]
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Objective: To convert the dicarboxylic acid to the diacyl chloride for subsequent acylation

reactions.

Materials:

2-Bromo-5-chloroterephthalic acid (1.0 eq)

Dichloromethane (DCM)

Tetrahydrofuran (THF)

N,N-Dimethylformamide (DMF, 1 drop, catalyst)

Oxalyl chloride (4.0 eq)

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

To a mixture of 2-bromo-5-chloroterephthalic acid (e.g., 500 mg, 1.79 mmol), DCM (10

mL), and THF (5 mL) in a round-bottom flask, add one drop of DMF.

Stir the suspension at room temperature.

Add oxalyl chloride (e.g., 626 µL, 7.16 mmol) dropwise to the mixture.

Allow the reaction to stir at room temperature for 1 hour. Gas evolution (CO₂, CO, HCl) will

be observed.

Once the reaction is complete (the mixture becomes a clear solution), remove the solvent

and excess oxalyl chloride under reduced pressure using a rotary evaporator.

The resulting solid is the crude 2-bromo-5-chloroterephthaloyl chloride, which can often be

used in the next step without further purification.

Trustworthiness: This protocol uses standard, well-established conditions for converting a

carboxylic acid to an acid chloride. The use of oxalyl chloride is effective as its byproducts are
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gaseous, simplifying workup. The catalytic amount of DMF facilitates the reaction via the

formation of a Vilsmeier intermediate.

Safety and Handling
2-Bromo-5-chloroterephthalic acid is an organic halogenated compound and should be

handled with care.[3]

Irritation: May cause irritation upon contact with skin, eyes, or if ingested.[3]

Handling: Always use appropriate PPE, including safety glasses, gloves, and a lab coat.

Operations should be performed in a chemical fume hood.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.

Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this

chemical.

Conclusion
2-Bromo-5-chloroterephthalic acid is a valuable and specialized building block in organic

synthesis. While its direct synthesis presents regiochemical hurdles, logical multi-step

pathways can provide controlled access to this molecule. Its true utility is demonstrated in its

application as a rigid, tunable core for advanced functional materials, most notably high-

performance fluorescent dyes. For researchers in drug discovery and materials science, this

compound offers a unique combination of functionality and structural integrity, paving the way

for the development of novel molecules with tailored properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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